Yttriumsulfid

Übersicht

Beschreibung

Yttrium sulfide is a chemical compound that is composed of yttrium and sulfur. It is a rare earth compound that has been studied for its potential applications in scientific research. Yttrium sulfide is a yellowish-green powder that is insoluble in water and has a melting point of approximately 2000°C. In

Wissenschaftliche Forschungsanwendungen

Phosphor und Leuchtstoffe

Yttriumsulfid, insbesondere Yttriumoxidsulfid (Y2O2S), spielt eine entscheidende Rolle bei der Herstellung von Phosphoren. Diese Materialien emittieren Licht, wenn sie Strahlung ausgesetzt sind. In Fernsehröhren und LED-Displays dient Y2O2S, das mit anderen Elementen (wie Europium) dotiert ist, als roter Phosphor, der zu lebendigen Farbanzeigen beiträgt .

- Biomedizinische Implantate: Yttriumhaltige Materialien verbessern die Leistung und Biokompatibilität von Implantaten, wie z. B. Zahnprothesen und orthopädischen Geräten .

Nanopartikel in der Biomedizin

Yttriumoxid-Nanopartikel (Y2O3\mathrm{Y_2O_3}Y2O3 NPs) weisen vielfältige Anwendungen in der Biomedizin auf:

- DNA-bezogene Forschung: Sie spielen eine Rolle bei DNA-Reinigungs-, Trenn- und Tumorhemmungsverfahren .

Materialwissenschaften und Synthese

This compound trägt zu den Materialwissenschaften und der Synthese anorganischer Verbindungen bei. Seine thermische Stabilität und mechanische Zuverlässigkeit machen es wertvoll für:

Wirkmechanismus

Target of Action

Yttrium sulfide is a compound of yttrium and sulfur It has been observed that yttrium sulfide nanoparticles can penetrate the cell wall, causing cell breathing distress .

Mode of Action

The mode of action of Yttrium sulfide involves its interaction with its targets, leading to various changes. For instance, Yttrium sulfide nanoparticles can penetrate the cell wall and destroy it by combining the action of sulfur and phosphorus compounds, such as proteins and deoxyribonucleic acid .

Biochemical Pathways

It is known that yttrium has a chemically versatile nature that results in a vast number of complexes with variable physicochemical features . This versatility could potentially affect various biochemical pathways.

Pharmacokinetics

It is known that yttrium radioisotopes are exploited for medical imaging and radiotherapy applications , suggesting that Yttrium sulfide could potentially have similar properties.

Result of Action

It has been observed that yttrium sulfide nanoparticles can cause cell breathing distress and destroy the cell by combining the action of sulfur and phosphorus compounds .

Action Environment

The action, efficacy, and stability of Yttrium sulfide can be influenced by various environmental factors. For instance, Yttrium sulfides are found to exhibit rich phase diagram and diverse properties under pressures . This suggests that the action of Yttrium sulfide can be influenced by factors such as pressure.

Eigenschaften

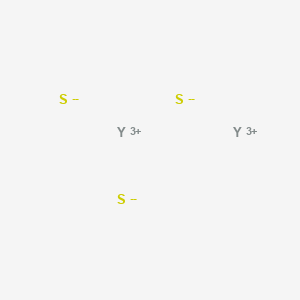

IUPAC Name |

yttrium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3S.2Y/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMRLDMEAPSVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Y2S3, S3Y2 | |

| Record name | yttrium sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Yttrium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923374 | |

| Record name | Yttrium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder with an odor of rotten eggs; [MSDSonline] | |

| Record name | Yttrium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8739 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12039-19-9 | |

| Record name | Yttrium sulfide (Y2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium sulfide (Y2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diyttrium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)